2-(Nicotinoyloxy)-2-phenylacetic acid
Overview
Description
2-(Nicotinoyloxy)-2-phenylacetic acid is an organic compound that features a nicotinoyloxy group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nicotinoyloxy)-2-phenylacetic acid typically involves the esterification of nicotinic acid with phenylacetic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges. Alternative green chemistry methods are being explored to mitigate these issues .
Chemical Reactions Analysis
Types of Reactions
2-(Nicotinoyloxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the nicotinoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-(Nicotinoyloxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Nicotinoyloxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The nicotinoyloxy group can interact with nicotinic acetylcholine receptors, influencing cellular signaling pathways. This interaction can modulate various physiological processes, including neurotransmission and inflammation .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to 2-(Nicotinoyloxy)-2-phenylacetic acid, used in the synthesis of various derivatives.
Phenylacetic Acid: Another precursor, commonly used in organic synthesis.
Nicotinoyl Thioureas: Compounds with similar nicotinoyl groups, studied for their antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of nicotinoyloxy and phenylacetic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-phenyl-2-(pyridine-3-carbonyloxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(17)12(10-5-2-1-3-6-10)19-14(18)11-7-4-8-15-9-11/h1-9,12H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUNQYSCRNDEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605999 | |
Record name | Phenyl[(pyridine-3-carbonyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101977-74-6 | |
Record name | Phenyl[(pyridine-3-carbonyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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